KCC009 - 744198-19-4

KCC009

Catalog Number: EVT-271631
CAS Number: 744198-19-4
Molecular Formula: C21H22BrN3O5
Molecular Weight: 476.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KCC009 is a potent and selective Transglutaminase 2 Inhibitor. KCC009 exhibits potent radiosensitization effects in human lung cancer cells expressing wild-type or mutant p53 with different mechanisms. KCC009 disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy. KCC009 decreased DDC-induced liver enlargement without affecting MB formation or extent of liver injury. KCC-009 significantly attenuated the damaging effects of warfarin on arterial tissue.

Monodansylcadaverine (MDC)

  • Compound Description: Monodansylcadaverine is a fluorescent compound that acts as a competitive inhibitor of transglutaminase 2 (TG2) []. It is widely used as a tool to study the biological functions of TG2.

KCA075

  • Compound Description: KCA075 is a small-molecule inhibitor of transglutaminase 2 (TG2) with significant potency []. It exhibits anti-tumor activity in glioblastoma models by promoting apoptosis and enhancing chemosensitivity to agents like BCNU.

KCC009

  • Compound Description: KCC009 is a potent and specific small-molecule inhibitor of transglutaminase 2 (TG2) [, , , , , , , , ]. It has demonstrated efficacy in both in vitro and in vivo studies, showcasing its ability to sensitize cancer cells to various treatments [, , ], reduce vascular calcification [], modulate endoplasmic reticulum stress [], and influence osteoblast and osteoclast differentiation [].

Quercetin

  • Compound Description: Quercetin is a naturally occurring bioflavonoid with various biological activities, including the inhibition of TG2 and β-catenin signaling []. It has demonstrated protective effects against arterial calcification induced by warfarin or matrix gla protein (MGP) deficiency [].
Source and Classification

KCC009 was developed as part of a broader effort to identify selective inhibitors of transglutaminases. The compound is derived from a series of chemical modifications aimed at enhancing its potency and selectivity against TG2. Its classification falls under small-molecule inhibitors, specifically designed to interfere with enzyme activity in therapeutic contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of KCC009 involves several key steps, typically starting from commercially available precursors. The process generally includes:

  1. Formation of the Core Structure: The initial step involves constructing the central scaffold that will serve as the foundation for further modifications.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance binding affinity and selectivity for TG2.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography to isolate the desired product from by-products.

Specific synthetic routes may vary, but they often utilize standard organic chemistry techniques including nucleophilic substitutions, coupling reactions, and cyclization processes.

Molecular Structure Analysis

Structure and Data

KCC009 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with TG2. The molecular formula is represented as C22H25BrN2O4C_{22}H_{25}BrN_2O_4 with a molecular weight of approximately 449.35 g/mol.

Key structural features include:

  • A brominated aromatic ring
  • An amide linkage that contributes to binding interactions
  • Hydroxyl and methoxy groups that may play roles in solubility and bioavailability
Chemical Reactions Analysis

Reactions and Technical Details

KCC009 undergoes various chemical reactions primarily related to its interaction with biological targets. Notably:

  1. Inhibition of Transglutaminase Activity: KCC009 binds to the active site of TG2, inhibiting its enzymatic activity. This inhibition can lead to reduced cross-linking of proteins within cells.
  2. Cellular Responses: In vitro studies have shown that treatment with KCC009 can induce apoptosis in cancer cells through pathways involving p53-independent mechanisms, leading to changes in cell cycle distribution.

The compound's reactivity profile is crucial for understanding its therapeutic potential and side effects.

Mechanism of Action

Process and Data

The mechanism of action for KCC009 involves its selective inhibition of TG2, which plays a significant role in cellular processes such as apoptosis, cell adhesion, and extracellular matrix remodeling. Upon administration:

  1. Inhibition of TG2: By blocking TG2 activity, KCC009 prevents the cross-linking of proteins that would normally stabilize cellular structures.
  2. Induction of Apoptosis: The inhibition leads to increased levels of pro-apoptotic factors like Bax and decreased anti-apoptotic factors like Bcl-2, promoting cell death in cancerous cells.
  3. Cell Cycle Arrest: Studies indicate that KCC009 can cause cell cycle arrest at different phases depending on the cell type, contributing to its radiosensitizing effects when combined with radiation therapy.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

KCC009 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows varying solubility profiles in different solvents, which is critical for formulation development.
  • Stability: Stability studies indicate that KCC009 maintains its integrity under physiological conditions, although specific degradation pathways may exist.
  • Melting Point: The melting point is typically determined during characterization but specific values may vary based on purity.

These properties are essential for understanding how KCC009 can be effectively utilized in therapeutic settings.

Applications

Scientific Uses

KCC009 has potential applications across various fields:

  1. Cancer Therapy: As an inhibitor of TG2, KCC009 is being investigated for its ability to enhance the effectiveness of existing chemotherapeutic agents by sensitizing tumors to treatment.
  2. Neurodegenerative Diseases: Given TG2's role in neuroinflammation and cell death pathways, KCC009 may offer therapeutic benefits in conditions such as Alzheimer's disease.
  3. Research Tool: Beyond therapeutic applications, KCC009 serves as a valuable research tool for studying the biological functions of TG2 in various cellular contexts.

Properties

CAS Number

744198-19-4

Product Name

KCC009

IUPAC Name

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

Molecular Formula

C21H22BrN3O5

Molecular Weight

476.3 g/mol

InChI

InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1

InChI Key

MRULUIQNANUWTK-ZVAWYAOSSA-N

SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

KCC009; KCC-009; KCC 009.

Canonical SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.